S-(-)-7-Desmethyl-8-nitro Blebbistatin

Cytoskeleton Myosin II Photostability

S-(-)-7-Desmethyl-8-nitro Blebbistatin addresses (-)-blebbistatin photodegradation artifacts in live-cell imaging. This photostable, cell-permeable non-muscle myosin II ATPase inhibitor (IC50 ~0.5-5 µM) resists blue-light degradation via a nitro-group modification while retaining the active S-stereochemistry essential for target engagement. • Eliminates blue-light phototoxicity-artifact-free extended live-cell imaging • ≥98% HPLC purity; correct stereochemistry ensures reproducible IC50 data • Available 1-25 mg; shipped ambient with global logistics support

Molecular Formula C17H13N3O4
Molecular Weight 323.30 g/mol
CAS No. 856925-75-2
Cat. No. B025202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-(-)-7-Desmethyl-8-nitro Blebbistatin
CAS856925-75-2
Synonyms(3aS)-1,2,3,3a-Tetrahydro-3a-hydroxy-7-nitro-1-phenyl-4H-pyrrolo[2,3-b]quinolin-4-one; 
Molecular FormulaC17H13N3O4
Molecular Weight323.30 g/mol
Structural Identifiers
SMILESC1CN(C2=NC3=C(C=CC(=C3)[N+](=O)[O-])C(=O)C21O)C4=CC=CC=C4
InChIInChI=1S/C17H13N3O4/c21-15-13-7-6-12(20(23)24)10-14(13)18-16-17(15,22)8-9-19(16)11-4-2-1-3-5-11/h1-7,10,22H,8-9H2/t17-/m1/s1
InChIKeyVIMYHNYWFMRDKQ-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





S-(-)-7-Desmethyl-8-nitro Blebbistatin: Stabilized Myosin II Inhibitor


S-(-)-7-Desmethyl-8-nitro Blebbistatin, also referred to as (S)-nitro-Blebbistatin, is a synthetic small molecule analog of the well-characterized myosin II inhibitor (-)-blebbistatin . It functions as a selective, cell-permeable inhibitor of non-muscle myosin II ATPases, thereby disrupting actomyosin contractility . Its key structural modification—the addition of a nitro group and desmethylation at specific positions—is designed to confer improved photochemical stability over the parent compound while retaining the active S-stereochemistry essential for target inhibition .

Risks of Substituting S-(-)-7-Desmethyl-8-nitro Blebbistatin


Direct substitution of S-(-)-7-Desmethyl-8-nitro Blebbistatin with the more common (-)-blebbistatin is not recommended for applications requiring consistent, artifact-free imaging or long-term cellular assays. (-)-Blebbistatin is well-documented to be both cytotoxic and highly photolabile under standard blue light microscopy, which can introduce significant experimental artifacts and lead to misinterpretation of myosin II-dependent phenotypes [1]. Furthermore, the R-(+) enantiomer of blebbistatin analogs exhibits drastically reduced affinity for non-muscle myosin II and is often used as an inactive control; any contamination or degradation leading to racemization could confound results [2]. The chemical modifications in S-(-)-7-Desmethyl-8-nitro Blebbistatin directly address these specific, quantifiable limitations, making it a chemically distinct tool compound rather than a generic alternative.

Differentiated Properties of S-(-)-7-Desmethyl-8-nitro Blebbistatin


Improved Photochemical Stability

S-(-)-7-Desmethyl-8-nitro Blebbistatin is described as a 'more stable form' of (-)-blebbistatin, specifically engineered to resist degradation from prolonged exposure to blue light, a known limitation of the parent molecule . This stabilization is a direct result of the nitro substitution on the molecular scaffold, a strategy validated across multiple blebbistatin derivatives [1].

Cytoskeleton Myosin II Photostability

Retained Potency on Non-Muscle Myosin II

S-(-)-7-Desmethyl-8-nitro Blebbistatin retains the same stereochemistry as the active (-)-blebbistatin enantiomer, which is crucial for potent inhibition of non-muscle myosin II ATPases . The parent compound, (-)-blebbistatin, inhibits non-muscle myosin IIA and IIB with IC50 values ranging from 0.5 to 5 µM, while being a much weaker inhibitor of smooth muscle myosin (IC50 = 80 µM) .

Myosin II ATPase Inhibitor

Enantiomeric Selectivity for Non-Muscle Myosin II

The inhibitory activity of blebbistatin derivatives is highly dependent on stereochemistry. Research demonstrates that non-muscle myosin 2 isoforms exhibit definite enantiomer selectivity, with the S-(-) (or R-(-)) configuration being crucial for high-affinity binding [1]. The R-(+) enantiomer, often used as a negative control, shows significantly reduced inhibition [1]. S-(-)-7-Desmethyl-8-nitro Blebbistatin possesses the correct S-configuration required for potent target engagement .

Myosin II Stereochemistry Enantiomer

Optimal Applications of S-(-)-7-Desmethyl-8-nitro Blebbistatin


Long-Term Live-Cell Imaging of Cytoskeletal Dynamics

For researchers using fluorescence or confocal microscopy to study processes like cell migration, cytokinesis, or intracellular trafficking, the photostability of S-(-)-7-Desmethyl-8-nitro Blebbistatin is a critical advantage . Unlike (-)-blebbistatin, which rapidly degrades and becomes cytotoxic upon light exposure, this analog allows for more extended observation windows without introducing phototoxicity artifacts, as demonstrated by the class of nitro-blebbistatin derivatives [1].

In Vitro Motility and ATPase Assays with Active Enantiomer

In biochemical assays where the precise inhibitory profile of the active blebbistatin enantiomer is required, S-(-)-7-Desmethyl-8-nitro Blebbistatin serves as the correct stereoisomer . Using the R-(+) enantiomer or racemic mixtures would yield inaccurate results due to the established enantiomeric selectivity of non-muscle myosin II . The compound's structure ensures the expected potency range (IC50 ~0.5-5 µM) on target isoforms [1].

Light-Activated and Photosensitive Experiments

In studies utilizing optogenetic tools, photoactivatable compounds, or simply standard phase-contrast microscopy with white light, the inherent photolability of unmodified blebbistatin can be a confounding variable. S-(-)-7-Desmethyl-8-nitro Blebbistatin's enhanced stability minimizes unintended, light-induced off-target effects, thereby providing a cleaner experimental system for dissecting myosin II-specific functions .

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